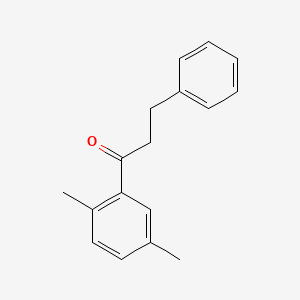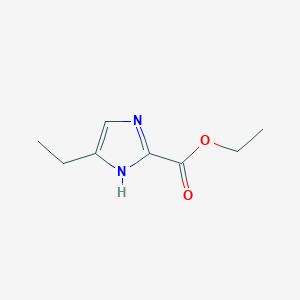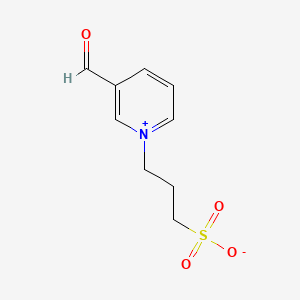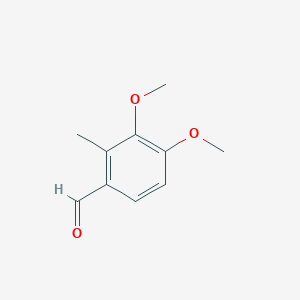
2-Methylveratraldehyde
概要
説明
2-Methylveratraldehyde is a chiral compound that can be used as a reagent in organic synthesis1. It has been shown to be a potentiator of the antimicrobial activity of grignard reagents and carbonation, which are chemical reactions that form new carbon-carbon bonds1.
Synthesis Analysis
2-Methylveratraldehyde can be synthesized using several different methods, including the Pechmann condensation, the Knoevenagel condensation, and the Horner-Wadsworth-Emmons reaction2. The Pechmann condensation is the most commonly used method for the synthesis of 2-Methylveratraldehyde2.
Molecular Structure Analysis
2-Methylveratraldehyde contains a total of 25 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic)3.
Chemical Reactions Analysis
2-Methylveratraldehyde has been shown to be a potentiator of the antimicrobial activity of grignard reagents and carbonation, which are chemical reactions that form new carbon-carbon bonds1.
Physical And Chemical Properties Analysis
2-Methylveratraldehyde has a molecular formula of C10H12O3 and a molecular weight of 180.2 g/mol. It has a boiling point of 257°C, a melting point of 16°C, and a vapor pressure of 5.5 mmHg at 20°C. It is insoluble in water but soluble in organic solvents, such as ethanol and benzene2.科学的研究の応用
Flavor Compound in Foods
2-Methylveratraldehyde, among other branched chain aldehydes, plays a crucial role as a flavor compound in a variety of food products, both fermented and non-fermented. The production and degradation of these aldehydes from amino acids are well-documented, with their formation being influenced by metabolic conversions, microbial composition, and the food's composition itself. Understanding the generation pathways of these flavor compounds is key to controlling their formation to achieve desired levels in food products (Smit, Engels, & Smit, 2009).
Sustainable Solvent in Natural Product Extraction
2-Methylveratraldehyde, specifically in the form of 2-methyloxolane (2-MeOx), is highlighted as a bio-based solvent for extracting natural products and food ingredients. This compound is not only effective in terms of solvent power and extraction efficiency but also exhibits a detailed toxicological profile and minimal environmental impacts. It stands as a sustainable alternative to traditional petroleum-based solvents, like hexane, for the extraction of lipophilic natural products, with successful industrial applications that consider technological, economic, and safety impacts (Rapinel et al., 2020).
Safety And Hazards
The safety data sheet for 2-Methylveratraldehyde indicates that it is classified as a flammable liquid (Category 3), acute toxicity (Inhalation, Category 3), serious eye damage (Category 1), skin sensitization (Category 1), short-term (acute) aquatic hazard (Category 3), and long-term (chronic) aquatic hazard (Category 3)4.
将来の方向性
The future directions of 2-Methylveratraldehyde research are not explicitly mentioned in the search results. However, given its use in various industries and its potential as a reagent in organic synthesis, future research could explore its potential applications in other areas2.
Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, please refer to the relevant scientific literature and resources15324.
特性
IUPAC Name |
3,4-dimethoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPDVKKZRJAMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468978 | |
| Record name | 2-METHYLVERATRALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylveratraldehyde | |
CAS RN |
51234-09-4 | |
| Record name | 2-METHYLVERATRALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



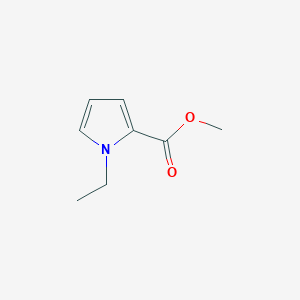

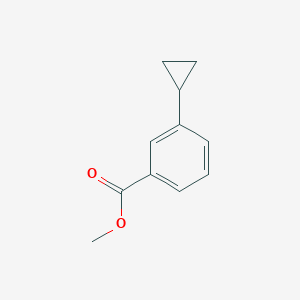
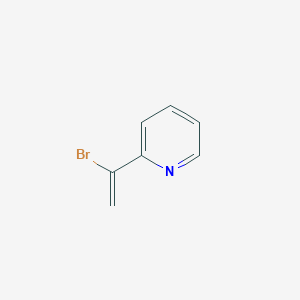
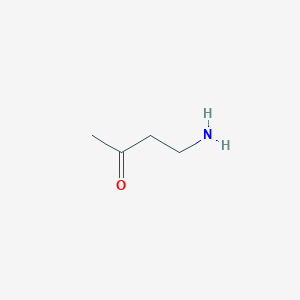
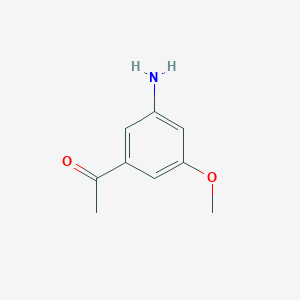
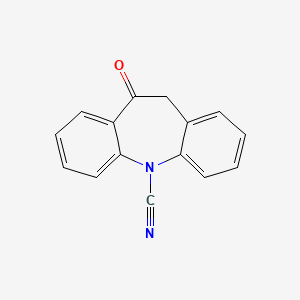
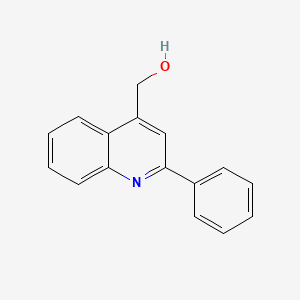
![Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-](/img/structure/B1611407.png)
![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)

